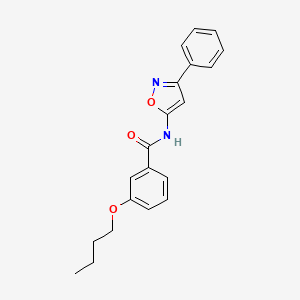
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a butoxy group attached to the benzamide moiety and a phenyl-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the phenyl-oxazole intermediate with butylamine under reflux conditions.
Introduction of the Butoxy Group: The final step involves the alkylation of the benzamide with butyl bromide in the presence of a base, such as potassium carbonate, to introduce the butoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to an oxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Oxazoline derivatives.
Substitution: Compounds with varied functional groups replacing the butoxy group.
Scientific Research Applications
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Similar structure with a methoxy group instead of a butoxy group.
N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Lacks the butoxy group, providing a simpler structure.
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)aniline: Aniline derivative with similar functional groups.
Uniqueness
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-butoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-12-24-17-11-7-10-16(13-17)20(23)21-19-14-18(22-25-19)15-8-5-4-6-9-15/h4-11,13-14H,2-3,12H2,1H3,(H,21,23) |
InChI Key |
UYPANBRNXNHPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


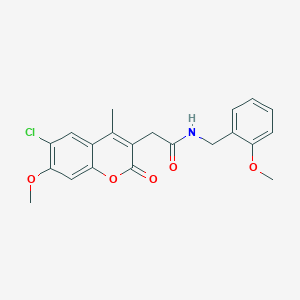
![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11392297.png)
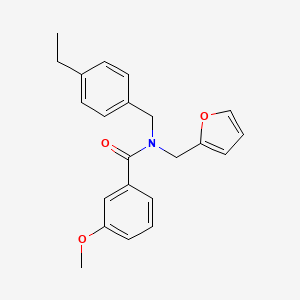
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392310.png)
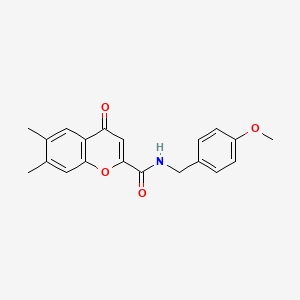
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11392321.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392326.png)
![12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11392334.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392345.png)
![6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392359.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)
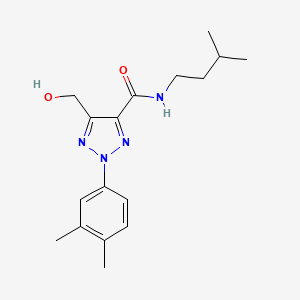
![3-tert-butyl-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11392373.png)
![Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392382.png)
